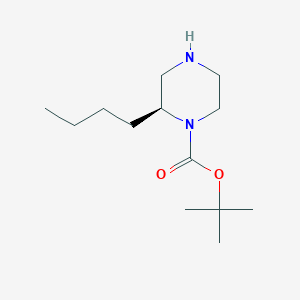

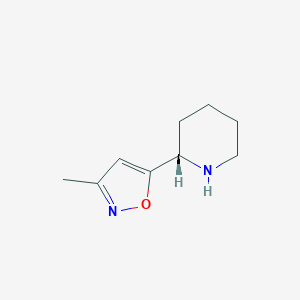

(S)-1-Boc-2-butyl-piperazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of piperazine derivatives, including (S)-1-Boc-2-butyl-piperazine, involves several key steps that may include nucleophilic substitution, protection/deprotection of functional groups, and condensation reactions. For instance, Jiang et al. (2005) demonstrated a practical asymmetric synthesis of alpha-branched 2-piperazinylbenzylamines, which could potentially be applied or adapted for the synthesis of (S)-1-Boc-2-butyl-piperazine, by 1,2-additions of organometallic reagents to N-tert-butanesulfinyl imines (Jiang et al., 2005).

Molecular Structure Analysis

The molecular structure of piperazine derivatives has been extensively studied using techniques like X-ray crystallography. These analyses provide insight into the geometry, bond lengths, and angles, which are crucial for understanding the compound's reactivity and interactions. Kulkarni et al. (2016) characterized similar derivatives by single crystal X-ray diffraction analysis, highlighting the importance of molecular shape and intermolecular interactions (Kulkarni et al., 2016).

Chemical Reactions and Properties

Piperazine derivatives undergo various chemical reactions, including nucleophilic substitutions, electrophilic additions, and coupling reactions. The Boc group in (S)-1-Boc-2-butyl-piperazine provides a protective role, allowing for selective reactions at other sites of the molecule. The synthesis and characterization of similar derivatives, as explored by Spencer et al. (2011), provide valuable insights into the reactivity and functional group compatibility of such compounds (Spencer et al., 2011).

Applications De Recherche Scientifique

Piperazine Derivatives in Therapeutic Use

Piperazine derivatives have a significant role in drug design due to their versatile medicinal potential. Research highlights the presence of the piperazine moiety in a wide range of therapeutic drugs, including antipsychotic, antihistamine, antidepressant, anticancer, antiviral, and anti-inflammatory agents. The modification of substituents on the piperazine ring has been found to substantially impact the pharmacokinetic and pharmacodynamic properties of the resultant molecules. This flexibility makes piperazines a valuable building block in drug discovery, suggesting their potential for the design of new drug-like elements for various diseases. The pharmacophore's broad potential is reflected in the considerable interest in piperazine-based molecules for their therapeutic investigations (Rathi, Syed, Shin, & Patel, 2016).

Environmental Applications of Piperazine Derivatives

A novel class of nanofiltration (NF) membranes featuring crumpled polyamide layers, based on piperazine (PIP), has shown promise for environmental applications. These membranes exhibit dramatic improvements in separation performance, including enhanced water permeance and selectivity, along with improved antifouling characteristics. The development of PIP-based NF membranes marks a significant advancement in water treatment technologies, demonstrating the environmental application potential of piperazine derivatives (Shao et al., 2022).

Role in Antidepressant Development

The piperazine substructure is notably present in many marketed antidepressants, suggesting its significant role in the development of novel antidepressant compounds. The unique pharmacokinetic profile of piperazine and its involvement in specific binding conformations contribute to its extensive use in optimizing other pharmacological agents. This review of current developments in piperazine-based antidepressants, along with structure-activity relationship (SAR) studies, offers insights into how piperazine influences the design and efficacy of these therapeutic agents (Kumar et al., 2021).

Piperazine in Metabolic Cytoprotection

Piperazine derivatives have been explored for their cytoprotective effects, particularly in the context of metabolic agents like trimetazidine (TMZ), a treatment for angina pectoris. The review of TMZ's metabolic cytoprotective action reflects the diverse mechanisms through which piperazine derivatives can offer therapeutic benefits, including the modulation of myocardial energetic metabolism and reduction of fatty acid utilization in favor of carbohydrates. This suggests the potential of piperazine derivatives in developing treatments with cytoprotective effects (Cargnoni et al., 1999).

Piperazine Derivatives as Antimicrobial Agents

Piperazine derivatives have shown significant antimicrobial activity, addressing the need for novel drugs to combat resistance in pathogenic organisms. Their diverse biological activities, including antibacterial, antifungal, and antiviral effects, highlight their potential in the development of potent antimicrobial agents. This comprehensive review of recent advances in piperazine derivatives with antimicrobial activity provides valuable information for drug design and development (Patel et al., 2022).

Propriétés

IUPAC Name |

tert-butyl (2S)-2-butylpiperazine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O2/c1-5-6-7-11-10-14-8-9-15(11)12(16)17-13(2,3)4/h11,14H,5-10H2,1-4H3/t11-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWHDUWJBVKOUGW-NSHDSACASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1CNCCN1C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@H]1CNCCN1C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10572485 |

Source

|

| Record name | tert-Butyl (2S)-2-butylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10572485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-1-Boc-2-butyl-piperazine | |

CAS RN |

169447-76-1 |

Source

|

| Record name | tert-Butyl (2S)-2-butylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10572485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2-Difluoro-5H-[1,3]dioxolo[4,5-f]benzimidazole](/img/structure/B61965.png)

![1-Methoxy-4-methyl-1H-benzo[d]imidazole](/img/structure/B61969.png)

![1-[2,4-Bis(hydroxymethyl)azetidin-1-yl]ethanone](/img/structure/B61970.png)

![2-(p-Tolyl)oxazolo[4,5-b]pyridine](/img/structure/B61973.png)

![7-Bromo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B61978.png)

![Spiro[1-azabicyclo[2.2.2]octane-3,5-oxazolidin]-2-one, (3R)-(9CI)](/img/structure/B61990.png)